4-(difluoromethyl)-2-methoxybenzaldehyde
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Overview
Description
4-(Difluoromethyl)-2-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to a benzene ring with an aldehyde functional group (-CHO). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of 2-methoxybenzaldehyde using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-2-methoxybenzaldehyde may involve continuous flow processes to enhance efficiency and scalability. The use of metal-catalyzed difluoromethylation reactions, such as those involving copper or palladium catalysts, can facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-2-methoxybenzoic acid.
Reduction: 4-(Difluoromethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-2-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-methoxybenzaldehyde is largely dependent on its functional groups. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The methoxy group can influence the compound’s solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-methoxybenzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group (-OH) instead of a methoxy group.
4-(Difluoromethyl)-2-methylbenzaldehyde: Similar structure but with a methyl group (-CH3) instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group influences its solubility and reactivity .
Properties
IUPAC Name |
4-(difluoromethyl)-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8-4-6(9(10)11)2-3-7(8)5-12/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBKLGIZECEKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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